2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS2/c1-20(10-14(21)18-8-7-11-4-3-9-22-11)16-19-15-12(17)5-2-6-13(15)23-16/h2-6,9H,7-8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSUBAVTGXEQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CC=CS1)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 4-fluoroaniline with carbon disulfide and an oxidizing agent such as iodine to form 4-fluorobenzo[d]thiazole.
N-Methylation: The benzo[d]thiazole derivative is then subjected to N-methylation using methyl iodide in the presence of a base like potassium carbonate.
Acetamide Formation: The N-methylated benzo[d]thiazole is reacted with 2-bromo-N-(2-(thiophen-2-yl)ethyl)acetamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially reducing the nitrogen-sulfur bond.
Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and molecular interactions would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues of Benzo[d]thiazol Acetamides
Table 1: Key Benzo[d]thiazol Acetamide Derivatives
Key Findings :
- Fluorination at position 4 (target compound) may improve metabolic stability compared to non-halogenated analogues .
- Thiophene-containing side chains (e.g., target compound) enhance aromatic interactions compared to phenyl or alkyl groups .
Thiophene-Containing Acetamides
Table 2: Thiophene Derivatives with Acetamide Linkages
Key Findings :
- Thiophene-ethyl groups (target compound) may increase lipophilicity and membrane permeability compared to thiophene-methyl .
- Bromoacetyl derivatives (e.g., ) are intermediates, while acetamides with heterocycles (e.g., target) are optimized for target engagement.
Fluorinated vs. Halogenated Benzo[d]thiazole Derivatives
Table 3: Halogen Substituent Effects
Key Findings :
- Fluorine’s electronegativity and small size may improve target selectivity over bulkier substituents like chlorine or methoxy .
Biological Activity
The compound 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a fluorinated benzo[d]thiazole moiety and a thiophene substituent. This compound has garnered attention due to its potential biological activities, particularly in the realms of enzyme inhibition, anticancer properties, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups that facilitate interactions with biological targets. The key structural elements include:
- Fluorobenzo[d]thiazole Moiety : Enhances lipophilicity and may contribute to enzyme inhibition.
- Thiophene Group : Potentially enhances biological activity through unique interactions with biological systems.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant inhibitory effects on carbonic anhydrases , enzymes crucial for maintaining acid-base balance in physiological processes. The inhibition of these enzymes can lead to various therapeutic effects, particularly in conditions where modulation of acid-base homeostasis is required.
Antiproliferative Effects
Similar compounds within the benzothiazole class have demonstrated potent antiproliferative activity against various cancer cell lines. For instance, derivatives exhibiting structural similarities have shown effectiveness against human cancer cells such as DU-145 (prostate cancer) and HepG2 (liver cancer), with reported IC50 values around 8 µM . This suggests that this compound may also possess anticancer properties worth exploring further.
Antimicrobial Properties
The presence of the sulfamoyl group in related compounds has been linked to antibacterial activity. This characteristic indicates that the compound could serve as a candidate for antimicrobial therapy, particularly against resistant bacterial strains. The mechanism may involve interference with bacterial metabolic pathways or cell wall synthesis.
Research Findings and Case Studies
Research has highlighted various derivatives of benzothiazole compounds that exhibit notable biological activities:
Case Study: Antitumor Activity
In a comparative study of benzothiazole derivatives, one compound demonstrated significant antitumor activity with an IC50 value of 8 µM against DU-145 cells, suggesting that structural modifications can enhance biological efficacy . This underscores the potential for this compound to be developed into a therapeutic agent targeting cancer.
Q & A
Q. Q1. What are the key steps and challenges in synthesizing 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide?
A1. The synthesis typically involves:
- Thiazole ring formation : Cyclization of thiourea derivatives with halogenated intermediates under basic conditions .
- Introduction of fluorobenzo[d]thiazol-2-yl and thiophen-2-ethyl groups : Nucleophilic substitution or alkylation reactions, requiring precise temperature control (e.g., 60–80°C) and solvents like DMF or DCM .
- Amide bond formation : Coupling reactions using reagents like EDC/HOBt, monitored via TLC .
Challenges: Low yields due to steric hindrance from the methylamino group and competing side reactions. Optimization requires adjusting solvent polarity (e.g., acetonitrile vs. THF) and catalyst loading .
Q. Q2. How should researchers validate the purity and structure of this compound?
A2. Use multi-modal spectroscopic analysis:
- NMR : Confirm connectivity of the fluorobenzo[d]thiazole (δ 7.2–7.8 ppm for aromatic protons) and thiophen-2-ethyl (δ 3.5–4.0 ppm for CH₂) groups .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~405) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Synthesis and Reaction Dynamics
Q. Q3. How can conflicting yields in multi-step syntheses of similar acetamide-thiazole derivatives be resolved?
A3. Contradictions often arise from:
- Reagent stoichiometry : Excess methylamine or thiophen-2-ethyl bromide can lead to byproducts. Use kinetic studies (e.g., in situ IR) to track intermediate formation .
- Temperature sensitivity : For example, reports 21–33% yields for analogous compounds; lower temperatures (0–5°C) may suppress side reactions during acylation .
- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity but may reduce selectivity. Switch to dichloromethane for sterically hindered steps .
Q. Q4. What strategies optimize the regioselectivity of fluorobenzo[d]thiazole functionalization?
A4.
- Directing groups : Use meta-fluorine to guide electrophilic substitution at the 4-position of the thiazole ring .
- Catalytic systems : Pd-catalyzed C–H activation for coupling thiophen-2-ethyl groups, achieving >80% regioselectivity .
- Computational modeling : DFT calculations predict favorable transition states for methylamino group addition .
Biological Evaluation and Mechanism
Q. Q5. How should researchers design assays to evaluate this compound’s antimicrobial activity?
A5.
- Gram-positive vs. Gram-negative models : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (MIC determination) .
- Time-kill assays : Monitor bactericidal effects at 2× MIC over 24 hours .
- Synergy studies : Combine with β-lactams to assess resistance modulation .
Q. Q6. What mechanistic hypotheses explain this compound’s potential anticancer activity?
A6.
- Kinase inhibition : Docking studies (AutoDock Vina) suggest binding to EGFR’s ATP pocket (ΔG ≈ -9.2 kcal/mol) via fluorobenzo[d]thiazole and acetamide interactions .
- Apoptosis induction : Measure caspase-3/7 activation in HeLa cells after 48-hour treatment (IC₅₀ ≈ 12 µM) .
- ROS generation : Use DCFH-DA staining to quantify oxidative stress in MCF-7 cells .
Data Analysis and Reproducibility
Q. Q7. How can researchers address discrepancies in bioactivity data across studies?
A7.
- Standardize assays : Adhere to CLSI guidelines for antimicrobial testing .
- Control variables : Fix cell passage number (<20) and serum concentration (10% FBS) in cytotoxicity assays .
- Meta-analysis : Compare logP values (e.g., 2.8 vs. 3.5) to correlate lipophilicity with membrane permeability differences .
Q. Q8. What statistical methods are critical for interpreting SAR studies?
A8.
- Multivariate regression : Relate substituent electronic parameters (Hammett σ) to IC₅₀ values .
- Cluster analysis : Group derivatives by thiophene/fluorine substitutions to identify activity trends .
- Bootstrapping : Validate QSAR models with 1000 iterations to minimize overfitting .
Computational and Structural Insights
Q. Q9. Which computational tools are recommended for predicting metabolic stability?
A9.
- CYP450 metabolism : Use StarDrop’s P450 module to identify vulnerable sites (e.g., methylamino group’s N-demethylation) .
- ADMET prediction : SwissADME estimates moderate BBB permeability (BBB score = 0.45) and high plasma protein binding (>90%) .
Q. Q10. How can molecular dynamics (MD) simulations refine docking results?
A10.
- Run 100-ns simulations (GROMACS) : Confirm stable binding poses of the acetamide group with EGFR’s Lys745 .
- Calculate binding free energy (MM/PBSA) : Compare ΔG values between wild-type and T790M mutant EGFR .
Advanced Applications and Future Directions
Q. Q11. What strategies improve this compound’s pharmacokinetics for in vivo studies?
A11.
- Prodrug design : Convert the acetamide to a tert-butyl carbamate for enhanced solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150 nm size) to prolong half-life in rodent models .
Q. Q12. How can cryo-EM elucidate its interaction with non-kinase targets?
A12.
- Sample preparation : Incubate with tubulin (2 mg/mL) and vitrify using liquid ethane .
- 3D reconstruction (RELION) : Resolve binding to β-tubulin’s colchicine site at 3.2 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
